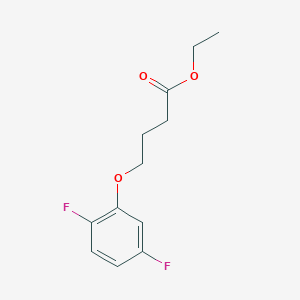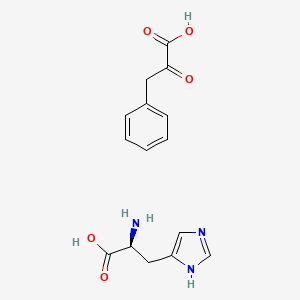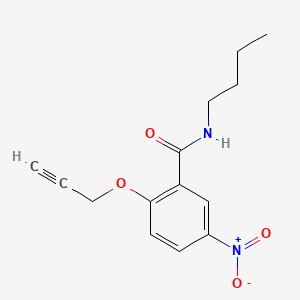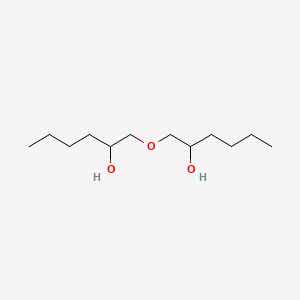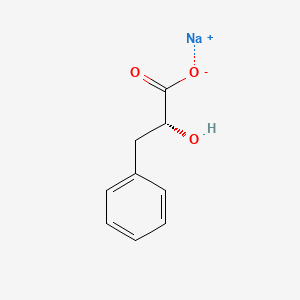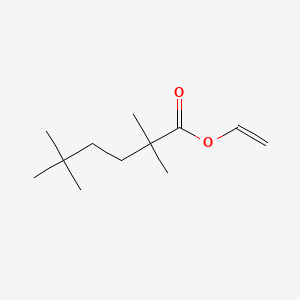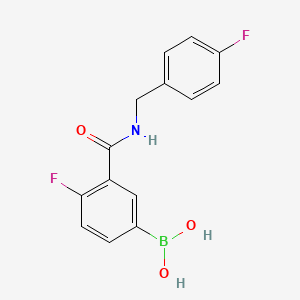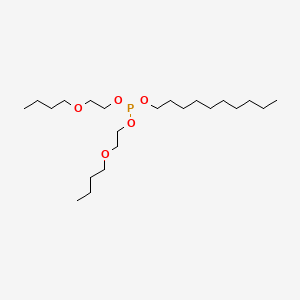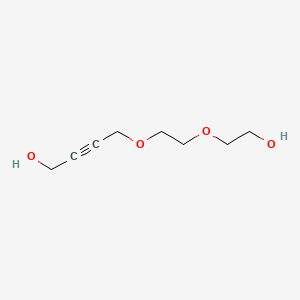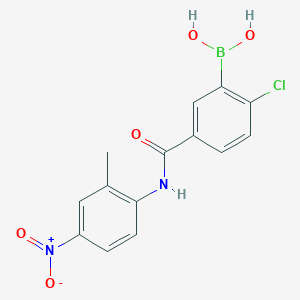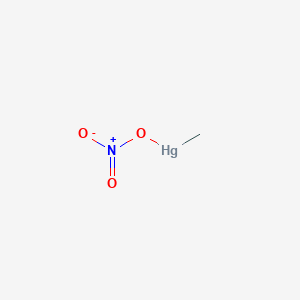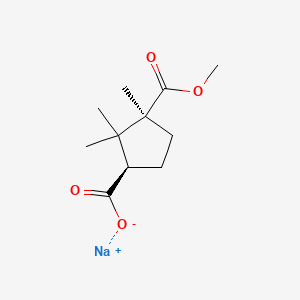
Sodium 1-methyl cis-camphorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-methyl cis-camphorate is a chemical compound with the molecular formula C11H17NaO4. It is a sodium salt derivative of camphor, a bicyclic monoterpene ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl cis-camphorate typically involves the esterification of camphor followed by saponification and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using camphor and methanol, followed by hydrolysis and neutralization. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-methyl cis-camphorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of camphoric acid derivatives.
Reduction: Formation of camphor alcohol derivatives.
Substitution: Formation of various substituted camphorates.
Aplicaciones Científicas De Investigación
Sodium 1-methyl cis-camphorate has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme-substrate interactions due to its unique stereochemistry.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of chiral materials and as a precursor in the synthesis of other complex organic compounds
Mecanismo De Acción
The mechanism of action of sodium 1-methyl cis-camphorate involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved include modulation of enzyme kinetics and alteration of receptor binding affinities .
Comparación Con Compuestos Similares
- Sodium camphorate
- Sodium 1-methyl trans-camphorate
- Sodium 3-methyl camphorate
Comparison: Sodium 1-methyl cis-camphorate is unique due to its specific cis-configuration, which imparts distinct stereochemical properties compared to its trans and other methylated counterparts. This uniqueness makes it particularly valuable in chiral synthesis and as a research tool in stereochemistry .
Propiedades
Número CAS |
61043-04-7 |
|---|---|
Fórmula molecular |
C11H17NaO4 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
sodium;(1R,3S)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4;/h7H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1/t7-,11+;/m0./s1 |
Clave InChI |
PKYIOHOCVMTMTM-VNYQHEISSA-M |
SMILES isomérico |
C[C@@]1(CC[C@H](C1(C)C)C(=O)[O-])C(=O)OC.[Na+] |
SMILES canónico |
CC1(C(CCC1(C)C(=O)OC)C(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


